tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring
Mechanism of Action
Target of Action
The primary targets of a compound like “tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate” are typically enzymes or receptors that interact with the functional groups present in the compound. The tert-butyl group, for instance, is known for its unique reactivity pattern .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its targets. For instance, compounds with a tert-butyl group have been implicated in biosynthetic and biodegradation pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is present. Tertiary butyl esters, for example, find large applications in synthetic organic chemistry .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, late-stage hydroxylation at tert-butyl sites has been demonstrated on densely functionalized molecules of pharmaceutical interest .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, the crowded tert-butyl group is known for its unique reactivity pattern .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
tert-Butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a useful tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another tert-butyl ester with applications in organic synthesis and as a protecting group for amines.
tert-Butyl acetate: Used as a solvent and in the production of coatings and adhesives.
tert-Butyl alcohol: A common solvent and intermediate in organic synthesis.
Uniqueness
tert-Butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring with a tert-butyl ester and a nitrile group. This unique structure imparts specific reactivity and properties that differentiate it from other tert-butyl esters and similar compounds.
Properties
IUPAC Name |
tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h4H,5,7-8H2,1-3H3/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCAOROXCRZCMI-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC#N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=C\C#N)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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